molecular formula C24H26N2O B3850424 1-(4-biphenylylmethyl)-4-(3-methoxyphenyl)piperazine

1-(4-biphenylylmethyl)-4-(3-methoxyphenyl)piperazine

Cat. No. B3850424
M. Wt: 358.5 g/mol
InChI Key: VLVZXCHZGIHFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylmethyl)-4-(3-methoxyphenyl)piperazine, also known as piperazine analog compound, is a chemical compound that has been studied for its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylmethyl)-4-(3-methoxyphenyl)piperazine analog compound involves the modulation of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. The compound has been found to act as an agonist for certain receptors, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Piperazine analog compound has been found to exhibit various biochemical and physiological effects. The compound has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been found to decrease the levels of stress hormones, such as cortisol, in the body.

Advantages and Limitations for Lab Experiments

Piperazine analog compound has several advantages for lab experiments, such as its ability to cross the blood-brain barrier and its relatively low toxicity. However, the compound also has certain limitations, such as its limited solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the study of 1-(4-biphenylylmethyl)-4-(3-methoxyphenyl)piperazine analog compound. One potential direction is the further exploration of its potential therapeutic applications in the treatment of neurological disorders. Another potential direction is the investigation of its potential use as a tool for studying the role of neurotransmitters in the brain. Additionally, the development of more efficient synthesis methods for the compound could lead to new avenues of research.

Scientific Research Applications

Piperazine analog compound has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-27-24-9-5-8-23(18-24)26-16-14-25(15-17-26)19-20-10-12-22(13-11-20)21-6-3-2-4-7-21/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZXCHZGIHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-{4-[(4-phenylphenyl)methyl]piperazinyl}benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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